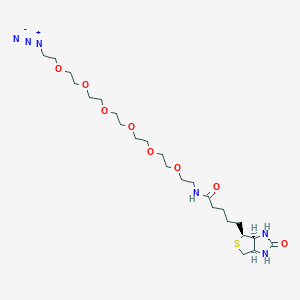
TAMRA-PEG3-biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAMRA-PEG3-biotin is a compound that combines three distinct chemical entities: tetramethylrhodamine (TAMRA), polyethylene glycol (PEG), and biotin. TAMRA is a fluorescent dye known for its bright red fluorescence, PEG is a hydrophilic polymer that enhances solubility, and biotin is a vitamin that binds strongly to avidin and streptavidin proteins. This compound is widely used in biochemical research for labeling, detection, and purification purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG3-biotin typically involves the conjugation of TAMRA, PEG, and biotin through a series of chemical reactions. The process begins with the activation of biotin, followed by the attachment of PEG and finally the conjugation of TAMRA. The reactions are usually carried out under mild conditions to preserve the integrity of the functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and quality. The final product is purified using chromatographic techniques and characterized by spectroscopic methods to confirm its structure and purity .
Análisis De Reacciones Químicas
Types of Reactions
TAMRA-PEG3-biotin undergoes various chemical reactions, including:
Click Chemistry: The azide group in this compound reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Bioconjugation: The biotin moiety binds strongly to avidin or streptavidin, enabling the conjugation of this compound to proteins and other biomolecules.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Avidin/Streptavidin: Proteins that bind strongly to biotin, used in bioconjugation reactions.
Major Products Formed
The major products formed from these reactions are bioconjugates, where this compound is attached to proteins, peptides, or other biomolecules. These bioconjugates are used in various applications, including fluorescence imaging and protein purification .
Aplicaciones Científicas De Investigación
TAMRA-PEG3-biotin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize biological targets.
Industry: Applied in the purification of proteins and other biomolecules through affinity chromatography.
Mecanismo De Acción
The mechanism of action of TAMRA-PEG3-biotin involves its ability to bind to specific targets and emit fluorescence. The biotin moiety binds strongly to avidin or streptavidin, allowing for the specific targeting of biomolecules. The TAMRA dye emits bright red fluorescence upon excitation, enabling the visualization and detection of the labeled biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
EZ-link psoralen-PEG3-biotin: Used for crosslinking DNA and RNA.
Biotin-PEG-NHS: Used for biotinylation of proteins and other biomolecules.
TAMRA-Azide-PEG-Biotin: Similar to TAMRA-PEG3-biotin but contains an azide group for click chemistry reactions.
Uniqueness
This compound is unique due to its combination of a fluorescent dye, a hydrophilic PEG spacer, and a biotin moiety. This combination allows for versatile applications in labeling, detection, and purification, making it a valuable tool in various fields of scientific research .
Propiedades
IUPAC Name |
3',6'-bis(dimethylamino)-3-oxo-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]spiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N6O9S/c1-48(2)28-10-13-32-35(24-28)57-36-25-29(49(3)4)11-14-33(36)43(32)31-12-9-27(23-30(31)41(52)58-43)40(51)45-16-18-55-20-22-56-21-19-54-17-15-44-38(50)8-6-5-7-37-39-34(26-59-37)46-42(53)47-39/h9-14,23-25,34,37,39H,5-8,15-22,26H2,1-4H3,(H,44,50)(H,45,51)(H2,46,47,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYKRFATNNMLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N6O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)


![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8106353.png)

![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)




